2-fluoro-1H-pyrrole
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Overview
Description
2-Fluoro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole using elemental fluorine or xenon difluoride. For instance, the treatment of N-methylpyrrole with fluorine gas in chloroform can yield both 2-fluoro- and 3-fluoropyrroles . Another method involves the use of xenon difluoride to fluorinate pyrroles without NH-protection, resulting in substituted 2-fluoropyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes under controlled conditions to ensure high yields and purity. The use of gas-phase electron ionization of sulfur hexafluoride (SF6) has also been reported as an effective method for producing 2-fluoropyrrole .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly reactive towards electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Nucleophilic Substitution: The presence of the fluorine atom can make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include elemental fluorine, xenon difluoride, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, electrophilic substitution reactions can yield various substituted pyrroles, while nucleophilic substitution can lead to the formation of different fluorinated derivatives .
Scientific Research Applications
2-Fluoro-1H-pyrrole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-fluoro-1H-pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For example, fluorinated pyrrole derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects. The exact mechanism may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Fluoro-1H-pyrrole can be compared with other fluorinated pyrroles and similar heterocyclic compounds. Some similar compounds include:
3-Fluoropyrrole: Another fluorinated derivative with the fluorine atom at the third position.
2,5-Difluoropyrrole: A compound with two fluorine atoms at the second and fifth positions.
Trifluoromethylpyrrole: A pyrrole derivative with a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
2-fluoro-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN/c5-4-2-1-3-6-4/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDRFTUJQLDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468959 |
Source
|
Record name | 1H-Pyrrole, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-73-9 |
Source
|
Record name | 1H-Pyrrole, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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